2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid
Overview
Description
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is an organic compound with the molecular formula C11H9NO3S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, indicating that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging free radicals, thereby exhibiting antioxidant properties . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can impact various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators . This inhibition leads to a reduction in the production of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability under physiological conditions, maintaining its biochemical activity . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have indicated that continuous exposure to this compound can lead to sustained antioxidant and anti-inflammatory effects, contributing to improved cellular function and reduced oxidative stress.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause adverse effects, including toxicity and cellular damage. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents. One common method includes the condensation of 2-aminothiazole with phenylacetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position of the thiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-2-phenyl-1,3-thiazol-5-yl)acetic acid.
Reduction: Formation of 2-(2-phenyl-1,3-thiazol-5-yl)acetic acid.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid
- 4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
- 2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid
Uniqueness
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is unique due to the presence of the hydroxyl group at the 4-position of the thiazole ring, which imparts specific chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOFOSPABEIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441456 | |
Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133834-03-4 | |
Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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